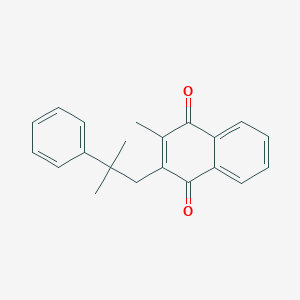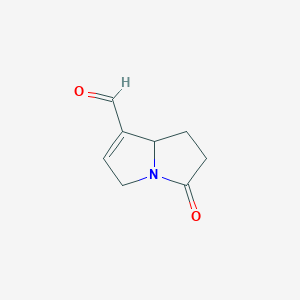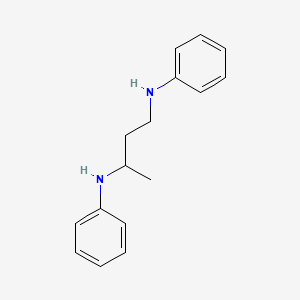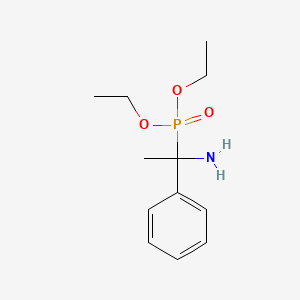
Diethyl (1-amino-1-phenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-amino-1-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-amino-1-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable amine under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl (1-amino-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1-amino-1-phenylethyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of stable C-P bonds, which can influence cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl benzylphosphonate
- Diethyl carbamoylmethylphosphonate
Uniqueness
Diethyl (1-amino-1-phenylethyl)phosphonate is unique due to its specific structural features and reactivity. The presence of the amino group and the phenyl ring imparts distinct chemical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
84044-06-4 |
|---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-phenylethanamine |
InChI |
InChI=1S/C12H20NO3P/c1-4-15-17(14,16-5-2)12(3,13)11-9-7-6-8-10-11/h6-10H,4-5,13H2,1-3H3 |
InChI Key |
MQWGTNIGZIPNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C1=CC=CC=C1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


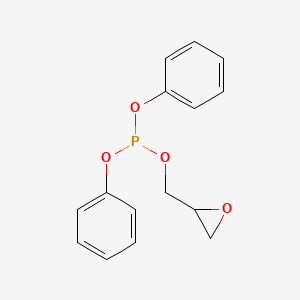
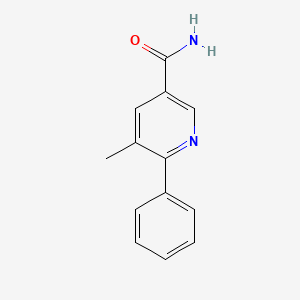
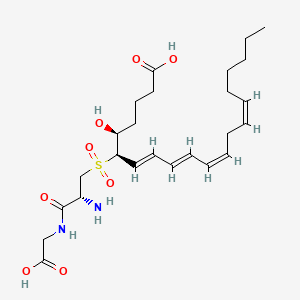
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

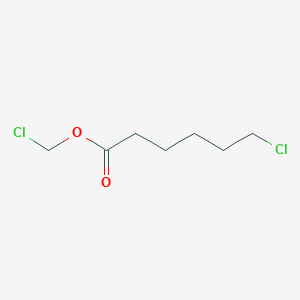
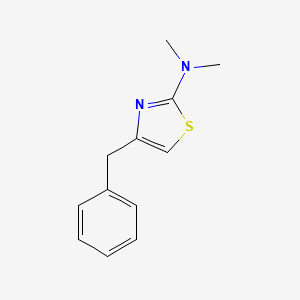

![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
